molecular formula C9H12O2 B12665584 Bicyclo(2.2.1)heptanedicarbaldehyde CAS No. 85199-88-8

Bicyclo(2.2.1)heptanedicarbaldehyde

Cat. No.: B12665584
CAS No.: 85199-88-8
M. Wt: 152.19 g/mol
InChI Key: BUBNLSKXZYDNHK-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)heptanedicarbaldehyde, also known as norbornane-2,3-dicarbaldehyde, is a bicyclic organic compound with the molecular formula C9H12O2. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring with two bridgehead carbons. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(2.2.1)heptanedicarbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclopentadiene and maleic anhydride followed by hydrolysis and oxidation can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptanedicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo(2.2.1)heptanedicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug design and development due to its rigid structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)heptanedicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The rigid bicyclic structure also influences the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual aldehyde functional groups and rigid bicyclic structure. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

85199-88-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1,2-dicarbaldehyde

InChI

InChI=1S/C9H12O2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h5-8H,1-4H2

InChI Key

BUBNLSKXZYDNHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2C=O)C=O

Origin of Product

United States

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